6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine
Overview
Description
6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Scientific Research Applications
6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, which play crucial roles in numerous biological processes .
Mode of Action
It is known that pyrimidine derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including dna synthesis, signal transduction, and metabolic processes .
Result of Action
It is known that pyrimidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine interacts with proteins involved in the inflammatory response, such as nuclear factor kappa B (NF-κB), thereby modulating the expression of inflammatory mediators .
Cellular Effects
6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating caspases, which are proteases that play essential roles in apoptosis. Additionally, 6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine can inhibit cell proliferation by arresting the cell cycle at specific phases .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine involves its binding interactions with various biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, it can bind to the ATP-binding site of kinases, preventing the transfer of phosphate groups to substrates. This inhibition can lead to the downregulation of signaling pathways involved in cell growth and survival. Additionally, 6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration. Additionally, binding proteins can facilitate its distribution to specific tissues, affecting its localization and accumulation within the body .
Subcellular Localization
6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Additionally, its localization to the mitochondria can influence cellular metabolism and apoptosis .
Preparation Methods
The synthesis of 6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with 2,4-dichloropyrimidine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 4-position of the pyrimidine ring with the 4-methoxyaniline group, resulting in the formation of this compound.
Chemical Reactions Analysis
6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom at the 6-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with various reagents to form more complex structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
6-Chloro-N-(4-fluorophenyl)-4-pyrimidinamine: Similar structure but with a fluorine atom instead of a methoxy group.
6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine: Similar structure but with a methyl group instead of a methoxy group.
These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIFEKYQZZHNMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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